

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide

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Compound of Interest

Compound Name: 2-(Phenylamino)Benzamide

Cat. No.: B173500

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Abstract

2-(Phenylamino)benzamide and its derivatives are emerging as a significant class of molecules in medicinal chemistry, demonstrating potential as anti-cancer agents. Notably, these compounds have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I/II, implicating their role in complex signaling pathways crucial to cancer progression. This technical guide provides a comprehensive overview of the known physicochemical properties of the core molecule, **2-(phenylamino)benzamide**. It details established experimental protocols for the determination of key parameters such as melting point, boiling point, pKa, logP, and aqueous solubility. Furthermore, this document elucidates the signaling pathways influenced by derivatives of this compound, offering visual representations to aid in the understanding of their mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for **2-(phenylamino)benzamide** is summarized below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	-
Molecular Weight	212.25 g/mol	-
Melting Point	122 °C	[1]
Boiling Point (Predicted)	413.3 ± 28.0 °C	[1]
Density (Predicted)	1.218 ± 0.06 g/cm ³	[1]
pKa	Data not available	
logP	Data not available	
Aqueous Solubility	Data not available	

Note: Experimental data for boiling point, pKa, logP, and aqueous solubility are not readily available in the reviewed literature. The provided values for boiling point and density are predictions and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of **2-(phenylamino)benzamide** or its analogues, the following standard protocols are recommended.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

- **Sample Preparation:** A small, finely powdered sample of the crystalline solid is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]
- **Apparatus Setup:** The capillary tube is placed in a heating block apparatus equipped with a thermometer and a viewing lens.[3]

- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2][3]
- **Observation:** The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[3][4] For a pure compound, this range should be narrow, typically 0.5-1 °C.[3]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for predicting the ionization state of a drug at physiological pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

- **Solution Preparation:** A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds.[5][6] The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.[5]
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[5][6] The pH of the solution is monitored continuously using a calibrated pH electrode.[5]
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized.[7]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

- **Phase Preparation:** Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.[\[8\]](#)
- **Partitioning:** A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a predetermined period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.[\[7\]](#)[\[9\]](#)
- **Phase Separation and Analysis:** The two phases are separated, typically by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[8\]](#)
- **Calculation:** The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[\[10\]](#)

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method

- **Equilibration:** An excess amount of the solid compound is added to a flask containing a known volume of water or a relevant aqueous buffer. The flask is then sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[\[11\]](#)[\[12\]](#)
- **Phase Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.[\[11\]](#)
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[\[12\]](#) This concentration represents the aqueous solubility of the compound at that temperature.

Biological Activity and Signaling Pathways

Derivatives of **N-2-(phenylamino)benzamide** have been identified as promising anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[\[13\]](#)[\[14\]](#) These compounds have been shown to act as dual inhibitors of COX-2 and Topoisomerase I, influencing key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[\[15\]](#)[\[16\]](#)

Inhibition of COX-2 and Topoisomerase I

The proposed mechanism of action involves the simultaneous inhibition of two key enzymes:

- Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are implicated in inflammation and cancer progression.
- Topoisomerase I (Topo I): An enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoils.

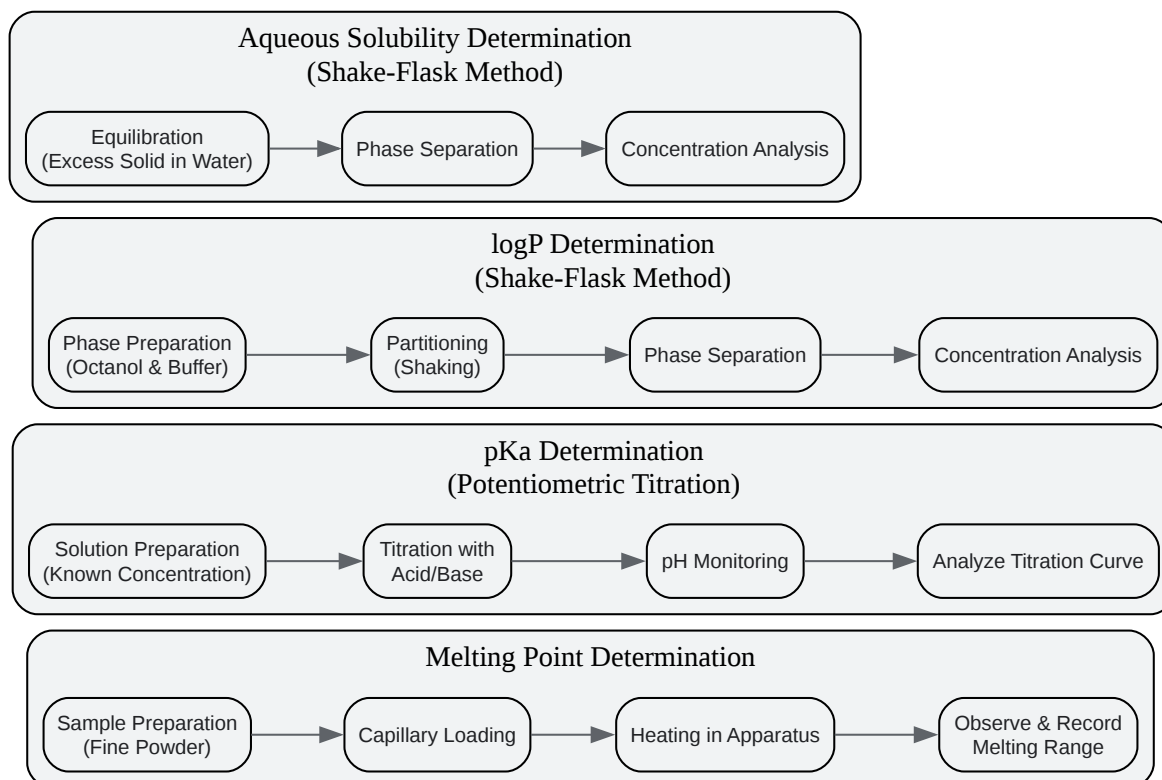
The dual inhibition of these targets leads to a multi-pronged attack on cancer cells.

Downstream Signaling Pathways

Inhibition of COX-2 and Topo I by **N-2-(phenylamino)benzamide** derivatives has been shown to modulate several downstream signaling pathways:[\[15\]](#)

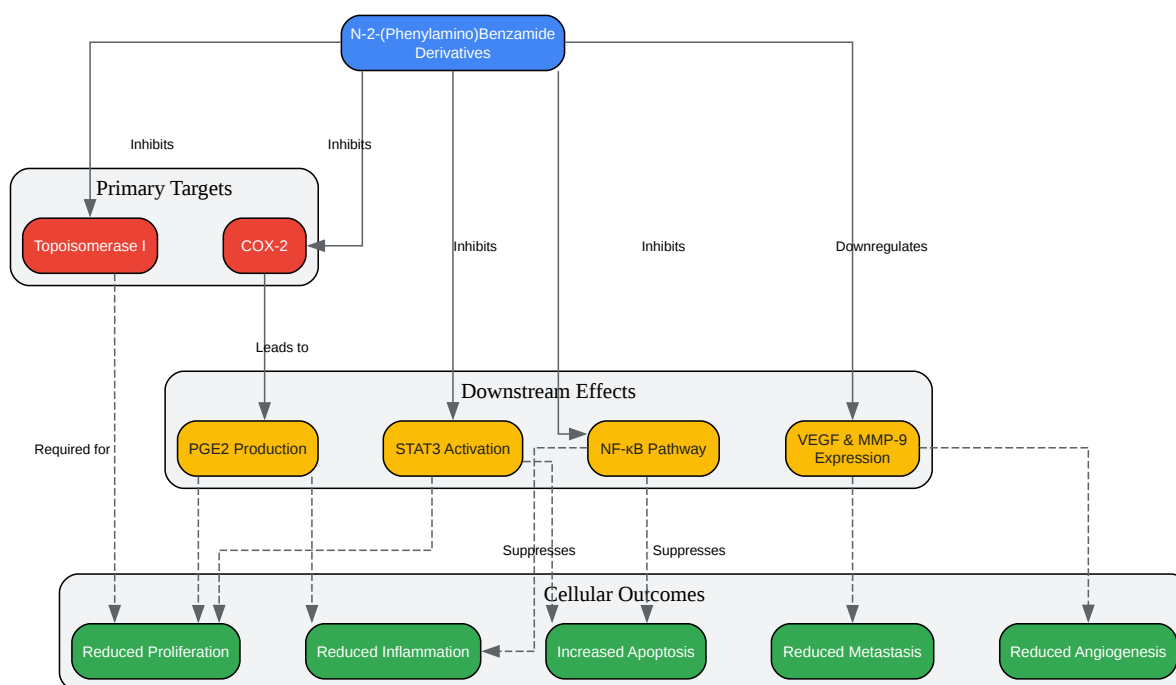
- Downregulation of Prostaglandin E2 (PGE2): As a direct consequence of COX-2 inhibition, the production of PGE2 is reduced. PGE2 is known to promote cell proliferation, angiogenesis, and invasion.
- Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Its inhibition by these compounds contributes to their anti-inflammatory and pro-apoptotic effects.[\[13\]](#)
- Downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9): These proteins are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells). Their downregulation hinders tumor growth and dissemination.[\[15\]](#)
- Inhibition of STAT3 Activation: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. Its inhibition is a key aspect of the anti-cancer activity of these compounds.[\[15\]](#)

The following diagrams illustrate the experimental workflow for determining key physicochemical properties and the proposed signaling pathway for N-2-(phenylamino)benzamide derivatives.



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Figure 1: General experimental workflows for determining key physicochemical properties.



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Figure 2: Proposed signaling pathway for N-2-(phenylamino)benzamide derivatives as anti-cancer agents.

Conclusion

2-(Phenylamino)benzamide represents a promising scaffold for the development of novel anti-cancer therapeutics. While some fundamental physicochemical data are available, further experimental characterization of its boiling point, pKa, logP, and aqueous solubility is warranted to build a complete profile for drug development purposes. The detailed experimental protocols

provided herein offer a clear roadmap for obtaining this crucial information. The elucidation of the dual inhibitory mechanism of its derivatives on COX-2 and Topoisomerase I, and the subsequent impact on key oncogenic signaling pathways, provides a strong rationale for their continued investigation and optimization in the field of oncology. This guide serves as a valuable resource for researchers and scientists dedicated to advancing our understanding and application of this important class of molecules.

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